![molecular formula C14H13ClN2OS2 B5524380 2-chloro-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}benzohydrazide](/img/structure/B5524380.png)

2-chloro-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

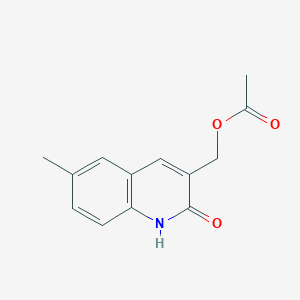

The synthesis of benzohydrazide derivatives, including compounds similar to 2-chloro-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}benzohydrazide, often involves the condensation reactions of appropriate hydrazides with aldehydes or ketones in the presence of catalysts. For example, 1,3,5-Tris(hydrogensulfato) benzene has been used as an efficient catalyst for the synthesis of arylmethylene bis(1H-pyrazol-5-ols), showcasing a methodology that may be applicable to the synthesis of our compound of interest through modification of starting materials and reaction conditions (Karimi-Jaberi et al., 2012).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

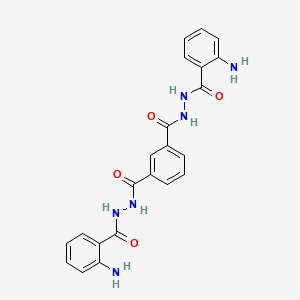

Benzohydrazide derivatives are synthesized through various chemical reactions, often involving condensation processes between appropriate aldehydes and hydrazides. For instance, studies have demonstrated efficient synthesis methodologies using catalysts such as 1,3,5-Tris(hydrogensulfato) benzene for producing arylmethylene bis(1H-pyrazol-5-ols), indicating the versatility of benzohydrazides in chemical synthesis (Karimi-Jaberi et al., 2012).

Crystal Structure Analysis

Crystallographic studies provide detailed insights into the molecular and crystal structures of benzohydrazide derivatives. These studies reveal the non-planarity of the benzohydrazide group and various configurations (e.g., cis or trans) with respect to the methylidene unit, offering clues to their chemical behavior and potential reactivity (Fun et al., 2008).

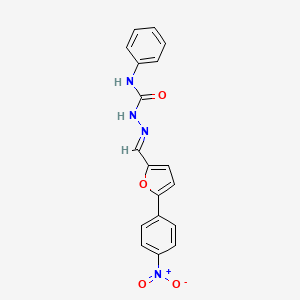

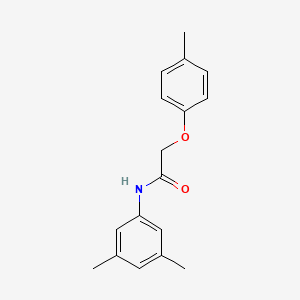

Antimicrobial and Anticancer Potential

Research into benzohydrazide derivatives has shown their potential in antimicrobial and anticancer applications. Synthesis of substituted benzohydrazides and their screening for antibacterial properties highlight the medical and pharmaceutical relevance of these compounds (Shaikh, 2013). Furthermore, crystal structure, Hirshfeld surface analysis, and molecular docking studies have been conducted to assess their efficacy as inhibitors against specific cancer targets (Arjun et al., 2020).

Enzyme Inhibition for Neurodegenerative Diseases

Another significant area of application for benzohydrazide derivatives is in the inhibition of enzymes related to neurodegenerative diseases. For example, thiophene-2-carboxamide Schiff base derivatives of benzohydrazide have been explored for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, key targets in Alzheimer's disease treatment (Kausar et al., 2021).

Propiedades

IUPAC Name |

2-chloro-N-[(E)-(5-methyl-2-methylsulfanylthiophen-3-yl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2OS2/c1-9-7-10(14(19-2)20-9)8-16-17-13(18)11-5-3-4-6-12(11)15/h3-8H,1-2H3,(H,17,18)/b16-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWZYPKBQSVDHT-LZYBPNLTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)SC)C=NNC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(S1)SC)/C=N/NC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-(2,3-difluorophenyl){[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B5524306.png)

![N-[4-(cyanomethyl)phenyl]-3-phenylpropanamide](/img/structure/B5524323.png)

![5-[(4-ethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5524334.png)

![4,4-dimethyl-8-propyl-4,5-dihydroisoxazolo[5,4-e][1,2]benzisoxazol-3-ol](/img/structure/B5524338.png)

![[(2-chlorobenzoyl)amino]methyl 4-chlorobenzoate](/img/structure/B5524345.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5524359.png)

![2-(1-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5524363.png)

![4-[2-iodo-1-methoxy-1-(2-nitro-1H-imidazol-1-yl)ethyl]pyridine](/img/structure/B5524370.png)

![3-methyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5524390.png)